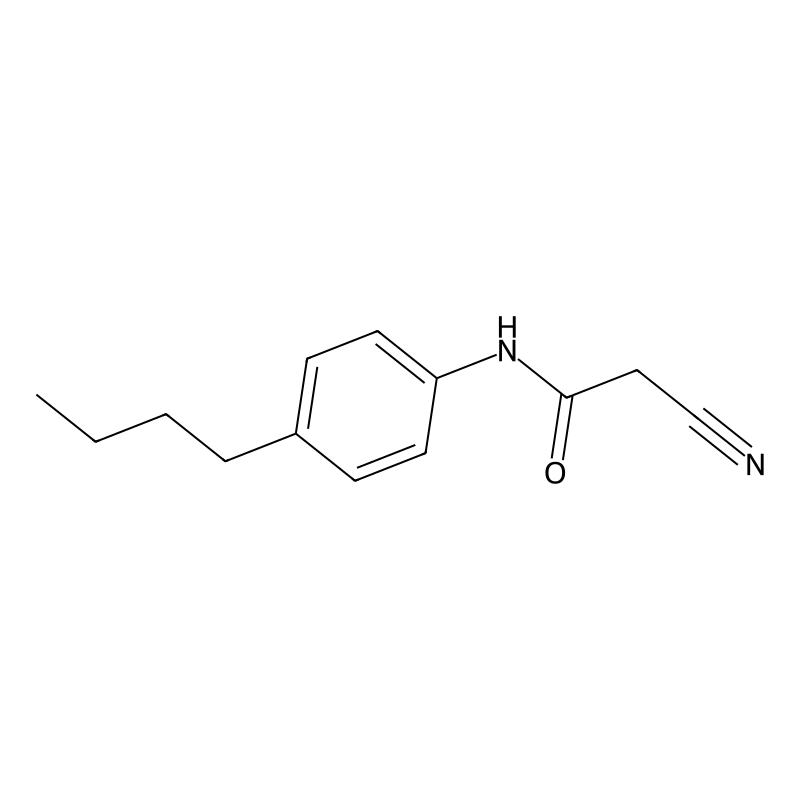

N-(4-butylphenyl)-2-cyanoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

White-light-emitting organic electroluminescent devices

Scientific Field: Materials Science and Electronics

Application Summary: Poly-TPD is used as a single emitting layer in white organic light-emitting diodes (WOLEDs).

Results: The brightness reached 1000 cd/m² at 22 V with an efficiency of 1.0 cd/A.

Charge Carrier Mobility in Poly-TPD Composites

Scientific Field: Polymer Science and Electronics

Application Summary: Poly-TPD is used in composites with PCBM and copper (II) pyropheophorbide derivative (Cu-PP).

Methods of Application: The composites were developed and their charge carrier mobility was investigated in thin films of the poly-TPD and Cu-PP composites.

Optoelectronic Properties and Excitation Energy Transfer

Scientific Field: Optoelectronics

Application Summary: Poly-TPD is used in hybrid thin films with laser dye Fluorol 7GA (F7GA) prepared via solution blending technique.

Methods of Application: The hybrid thin films were prepared via a solution blending technique.

Photodetectors

Application Summary: Poly-TPD composites with PCBM and copper (II) pyropheophorbide derivative (Cu-PP) were developed.

Methods of Application: In thin films of the poly-TPD and Cu-PP composites, the charge carrier mobility was investigated for the first time.

Perovskite Solar Cells

Scientific Field: Solar Energy

Application Summary: Poly-TPD is used in perovskite solar cells (PSCs) to reduce the level of defect-states present at the perovskite and hole transporting layer interface.

Methods of Application: The perovskite surfaces were treated with poly-TPD molecules.

Results: Suppressed non-radiative recombination and improved interfacial hole extraction result in PSCs with stabilized efficiency exceeding 21% with negligible hysteresis.

Organic Electronics

Scientific Field: Organic Electronics

Application Summary: Poly-TPD is used in the field of organic electronics due to its excellent hole transport properties.

Methods of Application: The hole mobility in thin polymer layers was investigated.

Results: The hole mobility in thin polymer layers was reported in the order of (1 ÷ 2) × 10 −3 cm 2 V −1 s −1 .

N-(4-butylphenyl)-2-cyanoacetamide is an organic compound characterized by its unique structure, which includes a butyl group attached to a phenyl ring and a cyanoacetamide functional group. Its molecular formula is C₁₃H₁₆N₂O, and it has a molecular weight of 216.28 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

- N-Cyanoacylation: This compound can react with various acylating agents to form derivatives with enhanced biological or chemical properties .

- Condensation Reactions: It can condense with different nucleophiles, leading to the formation of new compounds, such as thiazolidinones and pyridine derivatives .

Research indicates that N-(4-butylphenyl)-2-cyanoacetamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests it may be useful in treating conditions like arthritis and other inflammatory diseases.

The synthesis of N-(4-butylphenyl)-2-cyanoacetamide can be achieved through various methods:

- Conventional Heating: This method involves heating the reactants in the presence of a solvent to facilitate the reaction.

- Ultrasonication: Utilizing ultrasonic waves can enhance reaction rates and yields compared to traditional methods. This eco-friendly approach has shown promise in synthesizing cyanoacetamides more efficiently .

- Reflux Methods: Refluxing the reactants in a suitable solvent allows for prolonged reaction times, resulting in higher yields.

N-(4-butylphenyl)-2-cyanoacetamide has several applications, including:

- Medicinal Chemistry: Its potential therapeutic properties make it a candidate for drug development.

- Material Science: The compound may be used in the synthesis of polymers or other materials due to its unique chemical properties.

- Biochemical Research: It serves as a biochemical tool for studying enzyme activity and other biological processes.

Studies on N-(4-butylphenyl)-2-cyanoacetamide have focused on its interactions with various biological molecules. These interactions can influence its biological activity and efficacy:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory responses, highlighting its potential therapeutic use.

- Binding Affinity: Research into its binding affinity with target proteins can provide insights into its mechanism of action.

Several compounds share structural similarities with N-(4-butylphenyl)-2-cyanoacetamide. Here are a few notable examples:

These compounds differ primarily in their side chains, which influence their reactivity, solubility, and biological activity. The unique butyl substituent on N-(4-butylphenyl)-2-cyanoacetamide may enhance its lipophilicity compared to others, potentially affecting its pharmacokinetics.